N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide
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Overview
Description
N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide typically involves multiple steps, starting with the preparation of the core tetrahydroquinoline structure. This is followed by the introduction of the chlorophenyl and phenylcarbonyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imidodicarbonimidic diamide moiety under controlled conditions, often using reagents such as carbodiimides and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methoxyphenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide
- N-[4-(4-fluorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide
Uniqueness
N-[4-(4-chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]imidodicarbonimidic diamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy or fluorophenyl groups.
Properties
Molecular Formula |
C27H29ClN6O |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
2-[1-benzoyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-6-yl]-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C27H29ClN6O/c1-26(2)16-27(3,18-9-11-19(28)12-10-18)21-15-20(32-25(31)33-24(29)30)13-14-22(21)34(26)23(35)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H6,29,30,31,32,33) |
InChI Key |
RKAKHQXHVREPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)N=C(N)N=C(N)N)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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